(Isothiocyanatomethyl)cyclobutane

Descripción general

Descripción

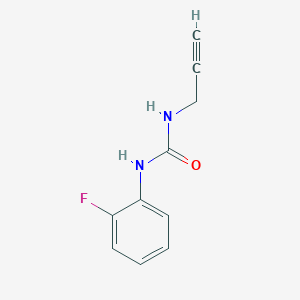

“(Isothiocyanatomethyl)cyclobutane” is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

Cyclobutanes can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes, and [2 + 2] cycloaddition of terminal alkenes with allenoates .Molecular Structure Analysis

Cyclobutane adopts a puckered conformation to minimize torsional strain . If it were planar, there would be eight pairs of C–H eclipsing interactions and the torsional strain would have been rather high .Chemical Reactions Analysis

Cyclobutanes undergo a number of ring-opening reactions by virtue of their tendency to release inherent strain energies . They also undergo transannular reactions .Physical And Chemical Properties Analysis

The physical properties of cyclobutanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .Aplicaciones Científicas De Investigación

Tandem Catalysis for Synthesis of Chiral Cyclobutanes

Cobalt-catalyzed coupling of ethylene with enynes produces complex chiral cyclobutanes, demonstrating the utility of cyclobutane derivatives in pharmaceutical synthesis. This process showcases the transformation of simple precursors into structurally complex cyclobutanes, highlighting their significance in medicinal chemistry due to their presence in biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

Bioactive Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids isolated from terrestrial and marine species has revealed over 210 compounds with antimicrobial, antibacterial, anticancer, and other activities. This underscores the therapeutic potential of cyclobutane derivatives in drug discovery and development (Dembitsky, 2007).

Synthesis of 1,2a,3,8b-Tetrahydro-2H-cyclobuta[c]chromenes

Cyclobutyl derivatives serve as intermediates in the synthesis of chromenes containing a cyclobutane ring, further illustrating their utility in synthetic organic chemistry. This demonstrates their role in the synthesis of complex molecular architectures, including pigments like capsorubin (Bernard et al., 2004).

Cyclobutanes in Drug Candidates

The unique structural and chemical properties of cyclobutanes, such as their puckered structure and chemical inertness despite being a highly strained carbocycle, make them increasingly used in medicinal chemistry. They have been employed for improving metabolic stability, inducing conformational restriction, and enhancing pharmacological properties of drug candidates (van der Kolk et al., 2022).

Catalytic Approaches in Natural Product Synthesis

Cyclobutanes, due to their presence in many complex natural products, are a focus in synthesis, featuring strategies for late-stage functionalization and stereocontrolled assembly. This highlights the advanced methodologies being developed to construct cyclobutane or cyclobutene rings within natural product molecules (Wang & Lu, 2018).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

(Isothiocyanatomethyl)cyclobutane is a complex compound that has been found to interact with various targets. One of the primary targets of this compound is the Aldehyde Dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of aldehydes, and its inhibition can lead to significant changes in cellular processes.

Mode of Action

The compound interacts with its targets by binding to them, leading to changes in their function. For instance, it has been found to inhibit the activity of ALDH . This inhibition can lead to a decrease in the tolerance of certain cells to other compounds, such as cisplatin, a chemotherapy drug .

Pharmacokinetics

It is known that the physicochemical properties of a compound can strongly influence its adme properties . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to decrease the cisplatin tolerance of certain cells . Furthermore, long-term supplementation with this compound can reverse the EMT (Epithelial-Mesenchymal Transition) phenotype and migratory potential of certain cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as cisplatin, can influence its action . .

Propiedades

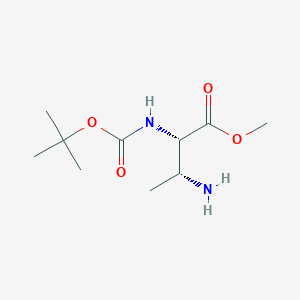

IUPAC Name |

isothiocyanatomethylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c8-5-7-4-6-2-1-3-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZCCICUDKGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095592-84-9 | |

| Record name | (isothiocyanatomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B3364033.png)

![2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide](/img/structure/B3364060.png)

![4-Chloroisoxazolo[5,4-D]pyrimidine](/img/structure/B3364081.png)

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine](/img/structure/B3364087.png)

amine](/img/structure/B3364089.png)